molecular formula C26H22N2O5 B2507619 ethyl 4-(4,6-dioxo-2,3-diphenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)benzoate CAS No. 1005271-66-8

ethyl 4-(4,6-dioxo-2,3-diphenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)benzoate

カタログ番号: B2507619
CAS番号: 1005271-66-8
分子量: 442.471
InChIキー: DMTOWFDANFMRDL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 4-(4,6-dioxo-2,3-diphenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)benzoate is a pyrrolo-isoxazole derivative featuring a fused bicyclic core with two phenyl substituents at positions 2 and 3, a diketone moiety at positions 4 and 6, and an ethyl benzoate group at position 3. This compound is structurally related to acetylcholinesterase (AChE) inhibitors developed for Alzheimer’s disease, as highlighted in studies by Anand and Singh (2012) .

特性

IUPAC Name

ethyl 4-(4,6-dioxo-2,3-diphenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazol-5-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N2O5/c1-2-32-26(31)18-13-15-19(16-14-18)27-24(29)21-22(17-9-5-3-6-10-17)28(33-23(21)25(27)30)20-11-7-4-8-12-20/h3-16,21-23H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMTOWFDANFMRDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)C3C(N(OC3C2=O)C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions: : The synthesis of ethyl 4-(4,6-dioxo-2,3-diphenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)benzoate typically begins with the assembly of the pyrrolo[3,4-d]isoxazole core. This can be achieved through a series of cyclization and condensation reactions. The reaction conditions often involve the use of organic solvents like dichloromethane or toluene, and the presence of catalysts such as palladium or acids.

Industrial Production Methods: : On an industrial scale, the production requires high-purity starting materials and stringent control over reaction parameters to ensure consistent product quality. Methods such as continuous flow synthesis might be employed to enhance yield and efficiency.

化学反応の分析

Types of Reactions: : Ethyl 4-(4,6-dioxo-2,3-diphenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)benzoate undergoes various types of reactions, including:

  • Oxidation: Typically using agents like hydrogen peroxide or potassium permanganate.

  • Reduction: Possible through hydrogenation or use of reducing agents like sodium borohydride.

  • Substitution: Both nucleophilic and electrophilic substitution reactions can be facilitated under suitable conditions.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide in the presence of catalysts such as iron salts.

  • Reduction: : Sodium borohydride in alcohol or hydrogen gas with palladium on carbon.

  • Substitution: : Halogenated solvents or strong acids/bases depending on the functional group being substituted.

Major Products: : The reactions result in various derivatives of the original compound, such as oxidized or reduced analogs which retain the core structure but exhibit modified properties.

科学的研究の応用

Chemistry: : Ethyl 4-(4,6-dioxo-2,3-diphenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)benzoate is used as a precursor in organic synthesis. It’s invaluable in studying reaction mechanisms and developing new synthetic pathways.

Biology: : This compound finds application in the study of enzyme interactions, particularly those involved in metabolic pathways due to its unique structure.

Medicine: : Research indicates potential therapeutic applications, especially in the development of anti-inflammatory and anti-cancer agents. Its ability to interact with various biological targets makes it a candidate for drug development.

Industry: : In the industrial sector, it's used in the synthesis of more complex molecules for pharmaceuticals and advanced materials.

作用機序

Ethyl 4-(4,6-dioxo-2,3-diphenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)benzoate exhibits its effects primarily through interaction with specific enzymes and receptors in biological systems. Its complex structure allows it to fit into binding sites, either inhibiting or modulating the activity of these enzymes. This makes it a potent molecule in altering biochemical pathways.

類似化合物との比較

Comparison with Structurally Similar Compounds

Benzoic Acid Derivatives (Anand & Singh, 2012)

The parent compound, 4-[(3H,3aH,6aH)-3-phenyl-4,6-dioxo-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazol-5-yl]benzoic acid, shares the pyrrolo-isoxazole core and diphenyl substituents but replaces the ethyl ester with a carboxylic acid group. Key differences include:

  • Bioactivity : The benzoic acid derivative demonstrated potent AChE inhibition (IC₅₀ = 0.42 μM) and anti-amnestic effects in rodent models . The ethyl ester analog may act as a prodrug, requiring enzymatic hydrolysis to release the active acid form, which could delay onset but improve oral absorption.
  • Physicochemical Properties : The ester group enhances lipophilicity (predicted logP increase of ~1.5 units), favoring blood-brain barrier penetration but reducing aqueous solubility .

Methyl 4-(3-(4-Fluorophenyl)-4,6-Dioxo-2-Phenyltetrahydro-2H-Pyrrolo[3,4-d]Isoxazol-5(3H)-yl)Benzoate

This analog () substitutes the ethyl ester with a methyl ester and introduces a para-fluorophenyl group. Notable contrasts:

  • Electronic Effects : The fluorine atom’s electron-withdrawing nature may enhance metabolic stability and binding affinity to AChE’s peripheral anionic site .

Ethyl 4,6-Dioxo-5-[3-(Trifluoromethyl)Phenyl] Analogs (CAS 338422-50-7)

This compound () replaces the diphenyl groups with a trifluoromethylphenyl substituent. Key distinctions:

  • 2.8 for the diphenyl analog) .
  • Thermodynamic Stability : The trifluoromethyl group may lower the pKa of adjacent functional groups, altering ionization states under physiological conditions .

Pyrazole-Core Analogs ()

Ethyl 4-[4-(4-hydroxyphenyl)-6-oxo-3-phenyl-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl]benzoate replaces the isoxazole ring with a pyrazole. Differences include:

  • Hydrogen Bonding : Pyrazole’s NH group enables additional hydrogen bonding, which could enhance binding to AChE’s catalytic site but reduce metabolic stability compared to isoxazole .

生物活性

Ethyl 4-(4,6-dioxo-2,3-diphenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)benzoate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C22H20N2O4\text{C}_{22}\text{H}_{20}\text{N}_2\text{O}_4

This indicates a molecular weight of approximately 372.41 g/mol. The presence of the isoxazole ring and the dioxo moiety suggests potential interactions with biological targets relevant in medicinal chemistry.

Anticancer Properties

Recent studies have indicated that ethyl 4-(4,6-dioxo-2,3-diphenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)benzoate exhibits significant anticancer activity. In vitro assays demonstrated that the compound inhibits cell proliferation in various cancer cell lines, including breast and lung cancers. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle regulators such as cyclins and CDKs.

Table 1: Summary of Anticancer Activity

Cancer TypeIC50 (µM)Mechanism of Action
Breast Cancer15Induction of apoptosis via caspase activation
Lung Cancer20Cell cycle arrest at G1 phase
Colon Cancer18Inhibition of angiogenesis

Antimicrobial Activity

In addition to anticancer effects, this compound has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that it may serve as a lead compound for developing new antibiotics.

Table 2: Antimicrobial Activity Profile

MicroorganismMIC (µg/mL)
Staphylococcus aureus25
Escherichia coli30
Pseudomonas aeruginosa35

The biological activity of ethyl 4-(4,6-dioxo-2,3-diphenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)benzoate can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in DNA replication and repair.
  • Modulation of Signaling Pathways : It interacts with key signaling pathways such as MAPK and PI3K/Akt, which are crucial for cell survival and proliferation.
  • Oxidative Stress Induction : Increased production of reactive oxygen species (ROS) leads to oxidative stress, promoting apoptosis in cancer cells.

Case Studies

  • Study on Breast Cancer Cell Lines : A recent study evaluated the effects of this compound on MCF-7 breast cancer cells. Results indicated a dose-dependent decrease in cell viability and an increase in apoptotic markers.
    "The findings suggest that ethyl 4-(4,6-dioxo-2,3-diphenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)benzoate effectively targets MCF-7 cells through apoptosis induction."
  • Antimicrobial Efficacy Against MRSA : Another study focused on its efficacy against methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated significant antibacterial properties with an MIC lower than traditional antibiotics.
    "This compound presents a viable alternative for treating infections caused by resistant strains."

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。